molecular formula C12H18N2 B6152678 N,N-dimethyl-4-(pyrrolidin-3-yl)aniline CAS No. 952480-21-6

N,N-dimethyl-4-(pyrrolidin-3-yl)aniline

Cat. No.: B6152678
CAS No.: 952480-21-6
M. Wt: 190.3
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Description

N,N-Dimethyl-4-(pyrrolidin-3-yl)aniline is a tertiary amine featuring a pyrrolidine ring substituted at the 3-position on an aniline backbone. This compound is characterized by its electron-rich aromatic system due to the dimethylamino group and the pyrrolidine moiety, which may act as a donor in charge-transfer interactions.

Properties

CAS No.

952480-21-6

Molecular Formula

C12H18N2

Molecular Weight

190.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(pyrrolidin-3-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrolidine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). The reaction mixture is heated under reflux in a suitable solvent, such as toluene, for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(pyrrolidin-3-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like halides, amines, and alcohols

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-4-(pyrrolidin-3-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, the compound’s structural features allow it to interact with DNA and proteins, potentially affecting gene expression and protein function .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

  • N,N-Dimethyl-4-(1-propylpyrrolidin-3-yl)aniline (9e) Structure: Features a propyl group on the pyrrolidine nitrogen. Physical Properties: Brown oil, 19% yield. Key Data: $ ^1H $ NMR (CDCl₃) shows distinct signals for pyrrolidine protons (δ 3.27–3.35 ppm) and propyl chain (δ 0.94 ppm, triplet).
  • N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline

    • Structure : Piperazine ring with a methyl substituent and carbonyl linkage.
    • Physical Properties : Solid, molar mass 255.38 g/mol.
    • Comparison : The piperazine moiety introduces basicity and hydrogen-bonding capacity, relevant for drug design (e.g., kinase inhibitors) .

Aromatic and Heterocyclic Substituents

  • N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e)

    • Structure : Fused pyrimidoindazole system.
    • Optical Properties : Fluorescence quantum yield (ΦF) = 0.068, the highest among analogs (range: 0.010–0.068).
    • Comparison : Extended conjugation enhances fluorescence, making it suitable for optoelectronic applications .
  • N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline

    • Structure : Cyclopentathiophene substituent.
    • Physical Properties : Yellow solid, molar mass 255.38 g/mol.
    • Comparison : Thiophene’s electron-rich nature improves charge transport, advantageous in organic semiconductors .
  • N,N-Dimethyl-4-(3-phenyl-9H-carbazol-9-yl)aniline (7d)

    • Structure : Carbazole group linked to aniline.
    • Comparison : The planar carbazole system supports hole-transport properties, relevant in OLEDs .

Functional Group Modifications

  • (E)-N,N-Dimethyl-4-(1-(4-nitrophenyl)-3-phenylallyl)aniline (3y1)

    • Structure : Nitrophenyl-allyl substituent.
    • Physical Properties : 72% yield, characterized by $ ^1H $ NMR and HRMS.
    • Comparison : The nitro group introduces electron-withdrawing effects, altering redox behavior for catalytic applications .
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

    • Structure : Boronate ester substituent.
    • Comparison : Enables Suzuki-Miyaura cross-coupling reactions, useful in polymer and pharmaceutical synthesis .

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